N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Description
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a 5-nitro group on the pyrimidine ring and a 2,4-dimethoxyphenyl substituent at the N4 position.
Properties
IUPAC Name |
4-N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-8(9(5-7)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUSZWHUFVMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of the 2,4-dimethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy groups can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Selected 5-Nitropyrimidine-4,6-diamine Derivatives
Key Observations:
- Substituent Effects on Melting Points: Bulky or halogenated substituents (e.g., 4-chlorobenzyl in ) increase melting points due to stronger van der Waals interactions and crystal packing efficiency. In contrast, smaller alkyl groups (e.g., diethyl in 5k) result in lower melting points .
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound is electron-donating, which may enhance solubility in polar solvents compared to nitro-substituted analogs (e.g., ). However, nitro groups (as in and ) improve electrophilicity, aiding in nucleophilic substitution reactions .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a nitro group at the 5-position and methoxy groups at the 2 and 4 positions of the phenyl ring. This structural arrangement contributes to its distinct reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O₄ |
| Molecular Weight | 251.25 g/mol |
| Functional Groups | Nitro (–NO₂), Methoxy (–OCH₃), Amino (–NH₂) |
| Solubility | Soluble in organic solvents like DMSO |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group may participate in redox reactions, potentially inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Cell Signaling Modulation : The methoxy groups can enhance binding affinity to specific receptors or proteins, modulating pathways related to cell proliferation and apoptosis.
Antiproliferative Effects
Research has indicated that similar compounds within the nitropyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies show that certain derivatives can inhibit the growth of solid tumors with GI50 values ranging from 3.1 to 7.2 μM . Although specific data on this compound remains limited, its structural similarities suggest potential efficacy.
Antimicrobial Activity
Compounds with a nitropyrimidine core have been reported to possess antimicrobial properties. For example, derivatives have shown effectiveness against bacterial strains and fungi . The specific activity of this compound against microbial pathogens warrants further investigation.
Case Studies
- In Vitro Studies : Preliminary studies on related nitropyrimidines have demonstrated their ability to inhibit cell growth in human cancer cell lines without inducing apoptosis. This suggests a mechanism that may involve cell cycle arrest or differentiation rather than direct cytotoxicity .
- Antiviral Activity : Research has explored the antiviral potential of pyrimidine derivatives against HIV and HCV. While direct studies on this compound are lacking, its structural characteristics align with compounds that exhibit antiviral properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
